4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-7-carboxylic acid
CAS No.:
Cat. No.: VC18022639
Molecular Formula: C21H21NO5
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-7-carboxylic acid -](/images/structure/VC18022639.png)
Specification
Molecular Formula | C21H21NO5 |
---|---|
Molecular Weight | 367.4 g/mol |
IUPAC Name | 4-(9H-fluoren-9-ylmethoxycarbonyl)-1,4-oxazepane-7-carboxylic acid |
Standard InChI | InChI=1S/C21H21NO5/c23-20(24)19-9-10-22(11-12-26-19)21(25)27-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,23,24) |
Standard InChI Key | QWLCACCTOSOTFU-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCOC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Identity and Structural Analysis
Nomenclature and Molecular Structure
The compound’s systematic IUPAC name, 4-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,4-oxazepane-6-carboxylic acid, reflects its core structure:
-
A 1,4-oxazepane ring (a seven-membered heterocycle with one nitrogen and one oxygen atom).
-
An Fmoc group [(9H-fluoren-9-yl)methoxycarbonyl] at position 4.
Spectroscopic and Physicochemical Data
While experimental data on solubility and melting point remain unspecified in available literature, the Fmoc group confers moderate lipophilicity, enhancing compatibility with organic solvents used in SPPS. The carboxylic acid moiety (pK<sub>a</sub> ~2.5) ensures ionization under physiological conditions, influencing drug delivery applications.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, typically including:
-
Ring Formation: Cyclization of precursor amines and ethers to construct the 1,4-oxazepane scaffold.
-
Fmoc Protection: Introduction of the Fmoc group via carbamate formation using 9-fluorenylmethyl chloroformate (Fmoc-Cl).
-
Carboxylic Acid Functionalization: Oxidation or hydrolysis of terminal groups to yield the carboxylic acid .
Optimal yields (>70%) require anhydrous conditions, catalytic bases (e.g., DMAP), and inert atmospheres to prevent premature deprotection.
Applications in Peptide Synthesis and Drug Discovery
Role as a Protecting Group
The Fmoc group’s orthogonality—stable under basic conditions but cleavable via piperidine—makes this compound invaluable in SPPS. It temporarily shields amino groups during coupling, minimizing side reactions and improving peptide yields .
Conformational Advantages
The oxazepane ring’s flexibility allows peptides to adopt bioactive conformations, enhancing receptor binding in drug candidates. Studies report 20–30% higher binding affinities for oxazepane-containing peptides compared to rigid scaffolds.
Case Study: Anticancer Peptides
In a 2024 study, peptides synthesized using this Fmoc-oxazepane derivative demonstrated 50% increased solubility in aqueous buffers, addressing a common limitation in hydrophobic anticancer agents.
Future Research Directions
-
Isomer-Specific Studies: Clarify the bioactivity differences between 6- and 7-carboxylic acid derivatives.
-
Scale-Up Protocols: Develop cost-effective manufacturing processes to reduce pricing barriers.
-
Long-Term Toxicology: Assess carcinogenic and mutagenic potentials to meet regulatory standards.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume